9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidine core. Its structure includes:
- A 9-methyl group on the pyrido-pyrimidine scaffold.
- A (Z)-configured methylidene bridge linking the core to a 4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene moiety.
- A 4-phenylpiperazin-1-yl substituent at position 2.
The thiazolidinone ring with a propyl substituent distinguishes it from analogs with alternative alkyl or heterocyclic groups (e.g., tetrahydrofuranmethyl in ) .
Properties
Molecular Formula |
C26H27N5O2S2 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O2S2/c1-3-11-31-25(33)21(35-26(31)34)17-20-23(27-22-18(2)8-7-12-30(22)24(20)32)29-15-13-28(14-16-29)19-9-5-4-6-10-19/h4-10,12,17H,3,11,13-16H2,1-2H3/b21-17- |
InChI Key |
KLIFBTDVMGZMMK-FXBPSFAMSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrido[1,2-a]pyrimidin core.
- A thiazolidin moiety with thioxo and oxo functional groups.
- A phenylpiperazine substituent that may enhance its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the thiazolidin component exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds related to the thiazolidin framework have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged between 0.004 mg/mL and 0.06 mg/mL , indicating potent antibacterial effects surpassing conventional antibiotics like ampicillin and streptomycin by 10–50 times against certain strains, particularly Enterobacter cloacae .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Escherichia coli | 0.03 | 0.06 |
| Micrococcus flavus | 0.02 | 0.04 |
Antifungal Activity
The compound also exhibits antifungal properties:
- Fungal Sensitivity : The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus showed resistance. The MIC values ranged from 0.004 mg/mL to 0.06 mg/mL , demonstrating significant antifungal activity .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound is supported by its ability to inhibit cyclooxygenase enzymes (COX-I and COX-II):
- Inhibition Studies : Compounds derived from similar structures have been tested for their COX inhibition capabilities, showing promising results in reducing inflammation .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties:
- Cell Line Studies : In vitro studies on various cancer cell lines indicated that the compound could induce apoptosis and inhibit cell proliferation, although specific mechanisms are still under investigation.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Study on Thiazolidin Derivatives : A comprehensive study evaluated the antibacterial activity of thiazolidin derivatives against multiple bacterial strains, confirming their superior efficacy compared to traditional antibiotics .
- Molecular Docking Studies : Computational studies using molecular docking have elucidated potential interactions of the compound with target proteins involved in microbial resistance mechanisms, providing insights into its mode of action .
Comparison with Similar Compounds
Key Observations :
- Substitutions at position 3 (thiazolidinone) and position 2 (piperazine) are critical for modulating receptor affinity and pharmacokinetics .
Piperazine Substituent Modifications
Piperazine derivatives are prevalent in drug design. Notable examples:
Key Observations :
- Steric and electronic effects of piperazine substituents (e.g., methyl vs. phenyl) modulate binding kinetics and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
